molecular formula C20H24N2O5 B125413 美多沙洛尔 CAS No. 56290-94-9

美多沙洛尔

货号 B125413
CAS 编号: 56290-94-9
分子量: 372.4 g/mol
InChI 键: MPQWSYJGFLADEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medroxalol is a novel antihypertensive agent known for its dual action as an α- and β-adrenergic receptor blocker. It has been studied for its effectiveness in reducing blood pressure in conditions such as hypertension. The drug has been compared to other antihypertensive agents like labetalol and has shown significant β-adrenoceptor antagonism, which contributes to its blood pressure-lowering effects . Medroxalol's enantiomers have been examined for their antihypertensive and adrenergic receptor blocking properties, revealing that different en

科学研究应用

心血管特性

美多沙洛尔是一种新型抗高血压药,已对其心血管特性进行了研究。在自发性高血压大鼠和麻醉犬中,美多沙洛尔有效降低了血压和心率。在 α 和 β 肾上腺素能受体阻断后,其降压作用部分降低,表明它通过降低外周血管阻力而不是心输出量来发挥作用。体外研究还表明它在各种组织中的 α 和 β 肾上腺素能受体上的拮抗特性 (Dage, Cheng, & Woodward, 1981)

抗高血压和肾上腺素能受体阻断特性

对美多沙洛尔对映体的抗高血压和肾上腺素能受体阻断特性的研究揭示了在高血压大鼠中的显著活性。对映体对 α 和 β 拮抗作用表现出不同的影响,表明其抗高血压作用涉及复杂的机制 (Cheng 等,1980)

高血压的治疗

美多沙洛尔已在轻度至中度高血压患者中进行了测试。在一项单盲研究中,它有效降低了大多数患者的舒张压,表明其具有慢性口服治疗高血压的潜力 (Schechter, Tanskanen, Tuomilehto, & Koch-Weser, 1982)

对高血压血管的血管扩张作用

一项专注于美多沙洛尔对高血压患者慢性血管影响的研究表明,前臂血管阻力显着降低,动脉顺应性增加。这表明美多沙洛尔在增加前臂小动脉内腔方面的作用 (Levenson, Simon, Benetos, Achimastos, & Safar, 1986)

致癌性研究

在致癌性研究中,美多沙洛尔在老鼠中未表现出致瘤作用的证据,但在某些剂量下会增加小鼠子宫平滑肌瘤。这些发现强调了在评估药物安全性时需要物种特异性考虑 (Sells & Gibson, 1987)

血流动力学效应

在麻醉犬中分析了美多沙洛尔的血液动力学特性,揭示了显着的 β 肾上腺素能受体拮抗特性,这大大超过了其 α 拮抗特性。这项研究提供了对药物作用机制与其血浆浓度之间关系的见解 (Weissenburger 等,1983)

属性

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)butan-2-ylamino]-1-hydroxyethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2-3-13-4-7-18-19(8-13)27-11-26-18)22-10-17(24)14-5-6-16(23)15(9-14)20(21)25/h4-9,12,17,22-24H,2-3,10-11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQWSYJGFLADEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70161-10-3 (mono-hydrochloride)
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866550
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Medroxalol

CAS RN

56290-94-9, 70161-10-3
Record name Medroxalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56290-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxalol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056290949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medroxalol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX96289JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medroxalol
Reactant of Route 2
Medroxalol
Reactant of Route 3
Reactant of Route 3
Medroxalol
Reactant of Route 4
Medroxalol
Reactant of Route 5
Medroxalol
Reactant of Route 6
Medroxalol

Citations

For This Compound
282
Citations
KD Haegele, P Jaillon, G Cheymol… - Clinical …, 1983 - Wiley Online Library
… , 800, and 1200 mg medroxalol and a single intravenous dose of I … Following oral doses medroxalol reached peak plasma … We report on the kinetics of single doses of medroxalol given …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
HL Elliott, PA Meredith, DJ Sumner… - British journal of clinical …, 1984 - Wiley Online Library
The pharmacokinetics of medroxalol are described in normal … For oral medroxalol the clinical pharmacokinetic parameters … Following intravenous medroxalol the bioavailability was …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
HC Cheng, OK Reavis Jr, JM Grisar, GP Claxton… - Life Sciences, 1980 - Elsevier
… samples of medroxalol enantiomers … medroxalol enantiomers exhibited significant antihypertensive activity. They contributed nearly equally to the antihypertensive activity of …
Number of citations: 25 www.sciencedirect.com
P Jaillon, J Weissenburger, M Biour… - Journal of …, 1982 - journals.lww.com
… oral or intravenous medroxalol administration. At … medroxalol administration. In addition, an isoproterenol test was performed 5 min after the end of the intravenous infusion of medroxalol…
Number of citations: 16 journals.lww.com
JM Grisar, GP Claxton, TM Bare, RC Dage… - Journal of Medicinal …, 1981 - ACS Publications
Analogues of medroxalol (1) were prepared in which the carboxamide function, the phenolic hydroxy group, and the aralkylamine side chain were modified. N-Alkyl-substituted amide …
Number of citations: 21 pubs.acs.org
HL Elliott, K McLean, PA Meredith… - British journal of …, 1984 - Wiley Online Library
… and labetalol although the early fall with iv medroxalol appeared to be greater. With oral medroxalol there was no significant alteration in heart rate but following intravenous medroxalol …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
PJ Schechter, A Tanskanen, J Tuomilehto… - Journal of …, 1982 - journals.lww.com
… the first 6 weeks of medroxalol at mean daily doses of 388–407 mg. Addition of hydrochlorothiazide permitted some decrease in medroxalol dosage. Upon medroxalol withdrawal, …
Number of citations: 8 journals.lww.com
AA Hancock - Clinical and Experimental Hypertension. Part A …, 1984 - Taylor & Francis
… This study defines the effects of medroxalol and enantiomers on adrenergic receptors and their contribution to the hypotensive action of medroxalol. Medroxalol itself has two …
Number of citations: 2 www.tandfonline.com
JP Gibson, DM Sells, HC Cheng… - Toxicologic …, 1987 - journals.sagepub.com
… mice receiving the lowest dose of medroxalol; however, the: … that chronic dietary treatment with medroxalol can lead to an … stromal sarcomas and medroxalol administration. A linear …
Number of citations: 25 journals.sagepub.com
JK Woodward, HC Cheng - Journal of Pharmacy and …, 1982 - academic.oup.com
… In this investigation, medroxalol and labetalol produced a partial relaxation which was antagonized by propranolol. Thus, both medroxalol and labetalol are partial agonists for Pz-…
Number of citations: 3 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。